molecular formula C18H15N3O B6140802 N-(4-anilinophenyl)nicotinamide

N-(4-anilinophenyl)nicotinamide

Cat. No. B6140802
M. Wt: 289.3 g/mol
InChI Key: GUHNTOVXCBNHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)nicotinamide (also known as 4-AN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD+) precursors, which play a crucial role in cellular metabolism and energy production.

Mechanism of Action

The mechanism of action of 4-AN involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in various cellular processes, including DNA repair, cell signaling, and oxidative stress response. By increasing NAD+ levels, 4-AN can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN can inhibit the activity of PARP enzymes, which are involved in DNA repair and cell death pathways. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN can activate sirtuins, which are enzymes involved in regulating cellular metabolism, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AN are diverse and depend on the specific application. In cancer research, 4-AN has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. Moreover, 4-AN can induce cell death in cancer cells by activating apoptotic pathways. In neurodegenerative disorders, 4-AN has been shown to improve mitochondrial function and reduce oxidative stress, which can protect neurons from damage and degeneration. Additionally, 4-AN can activate sirtuins, which are involved in regulating cellular metabolism and inflammation, and can improve metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-AN in lab experiments include its ability to increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN can inhibit the activity of PARP enzymes, which can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN can activate sirtuins, which are involved in regulating cellular metabolism and inflammation. However, there are also limitations to using 4-AN in lab experiments, including its potential toxicity and off-target effects. Moreover, the optimal dosage and administration of 4-AN in different applications are still under investigation.

Future Directions

There are several future directions for research on 4-AN. Firstly, more studies are needed to investigate the optimal dosage and administration of 4-AN in different applications. Moreover, the potential toxicity and off-target effects of 4-AN need to be further explored. Secondly, more studies are needed to investigate the specific mechanisms of action of 4-AN in different applications, including cancer, neurodegenerative disorders, and metabolic disorders. Thirdly, the development of more potent and selective analogs of 4-AN could improve its therapeutic potential and reduce its potential toxicity. Finally, the combination of 4-AN with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 4-AN is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the family of NAD+ precursors and can increase NAD+ levels in cells, improve mitochondrial function, and activate sirtuins. Moreover, 4-AN can inhibit the activity of PARP enzymes and sensitize cancer cells to chemotherapy and radiation therapy. However, the optimal dosage and administration of 4-AN in different applications and its potential toxicity and off-target effects need to be further investigated.

Synthesis Methods

The synthesis of 4-AN involves the reaction of 4-aminobenzonitrile with 2-chloronicotinoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-AN. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-AN has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN has been reported to inhibit the activity of PARP enzymes, which are involved in DNA repair and cell death pathways. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN has been shown to activate sirtuins, which are enzymes involved in regulating cellular metabolism, oxidative stress, and inflammation.

properties

IUPAC Name

N-(4-anilinophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-5-4-12-19-13-14)21-17-10-8-16(9-11-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHNTOVXCBNHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(phenylamino)phenyl]pyridine-3-carboxamide

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